molecular formula C19H24N2O2 B4287188 1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea

1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea

Cat. No.: B4287188
M. Wt: 312.4 g/mol
InChI Key: CACAQTVIQZLIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based compounds are a significant class of molecules in pharmaceutical development due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug-like properties . The urea functionality is a privileged scaffold in modern drug design, featured in various clinically approved therapies and investigational compounds for applications ranging from anticancer and antibacterial to antidiabetic agents . The structural motif of an N-phenylurea, similar to the core of this compound, is found in numerous bioactive molecules. For instance, phenyl-urea scaffolds have been identified as inhibitors of bacterial penicillin-binding protein 4 (PBP4), a target for overcoming antibiotic resistance in Staphylococcus aureus and potentially limiting osteomyelitis pathogenesis . Furthermore, urea derivatives containing aryl moieties have demonstrated promising in vitro antimicrobial activity, particularly against challenging pathogens like Acinetobacter baumannii . The ethoxyphenyl group, a component of this molecule, is a known structural feature in certain chemical compounds, though its specific role in this derivative is a subject for further investigation . The conformational and physicochemical properties of diaryl ureas, such as their planarity and capacity for hydrogen bonding, can be finely tuned by modifying the substituents on the nitrogen atoms. This allows researchers to modulate critical parameters for drug discovery, including aqueous solubility, membrane permeability, and overall metabolic stability . The incorporation of a flexible 4-phenylbutyl chain in this particular compound may influence its lipophilicity and interaction with hydrophobic binding pockets in target proteins. This product is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-23-18-13-11-17(12-14-18)21-19(22)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACAQTVIQZLIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 4-ethoxyaniline with 4-phenylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: Preparation of 4-phenylbutyl isocyanate

    • 4-phenylbutylamine is reacted with phosgene to produce 4-phenylbutyl isocyanate.
    • Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature of 0-5°C.
  • Step 2: Formation of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea

    • 4-ethoxyaniline is reacted with 4-phenylbutyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.
    • Reaction conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations and Structural Analogues

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent R₁ Substituent R₂ Key Features Reference
1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea 4-Ethoxyphenyl 4-Phenylbutyl Hydrophobic tail, potential for enhanced membrane permeability
1-(4-Chlorophenyl)-3-(4-oxo-4-phenylbutyl)urea 4-Chlorophenyl 4-Oxo-4-phenylbutyl Electron-withdrawing Cl; ketone group may influence reactivity
1-(3-Fluorophenyl)-3-(4-ethoxyphenyl)urea 4-Ethoxyphenyl 3-Fluorophenyl Fluoro substituent enhances electronegativity; shorter chain
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(Pyrrole-2-carbonyl)phenyl 4-Methoxyphenyl Pyrrole-carbonyl group introduces hydrogen-bonding potential
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl 4-Hydroxyphenyl Strong electron-withdrawing groups (Cl, CF₃); polar hydroxyl group

Physicochemical Properties

  • Lipophilicity : The 4-phenylbutyl chain in the target compound increases lipophilicity (logP ~4.5 estimated), compared to analogues with shorter chains (e.g., 1-(3-fluorophenyl)-3-(4-ethoxyphenyl)urea, logP ~3.8) .
  • Melting Points: 1-(4-Chlorophenyl)-3-(4-oxo-4-phenylbutyl)urea: 184–186°C . 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea: No explicit data, but ethoxy groups typically lower melting points compared to chloro analogues.

Q & A

Q. What are the critical steps and conditions for synthesizing 1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the urea backbone via coupling of 4-ethoxyphenyl isocyanate with 4-phenylbutylamine under anhydrous conditions (e.g., dry THF or DCM) .
  • Step 2 : Optimization of reaction parameters: Temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like biuret formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required .
  • Key Data : Yield improvements (>70%) are achievable with controlled addition rates and inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and phenylbutyl (δ ~1.4–2.8 ppm for butyl chain) moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₂₅H₂₉N₂O₂⁺) .
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and ethoxy C-O bond (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity or reactivity of this urea derivative?

  • Methodological Answer :
  • Molecular Docking : Screen against target enzymes (e.g., kinases, phosphatases) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions with active sites .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO/LUMO energies) and predict regioselectivity in reactions .
  • Case Study : Similar urea derivatives showed enhanced inhibitory activity against EGFR kinase when ethoxy groups improved hydrophobic pocket binding .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if observed activity loss in vivo stems from rapid CYP450-mediated degradation .
  • Data Table :
Assay TypeIC₅₀ (µM)Notes
Enzymatic0.8 ± 0.2Pure recombinant enzyme
Cellular5.3 ± 1.1Reduced permeability due to logP = 4.2

Q. How does structural modification of the phenylbutyl chain impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Analysis : Compare analogs with shorter (e.g., benzyl) or branched chains. For instance:
  • 4-Phenylbutyl : Optimal balance between lipophilicity (logP ~3.8) and target engagement.
  • Benzyl : Reduced activity (IC₅₀ >10 µM) due to insufficient hydrophobic interactions .
  • Synthetic Route : Introduce substituents via reductive amination or Suzuki coupling to diversify the butyl chain .

Q. What experimental designs are recommended for studying metabolic pathways or degradation products?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes + NADPH to identify phase I metabolites (e.g., ethoxy group O-dealkylation). LC-MS/MS tracks hydroxylated or cleaved products .
  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1A guidelines). Monitor stability via HPLC-UV .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

  • Solution :
  • Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) in cell culture media.
  • Synthesize phosphate or hydrochloride salts to enhance aqueous solubility while retaining activity .

Q. What are best practices for validating target engagement in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the urea scaffold to crosslink and identify bound proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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